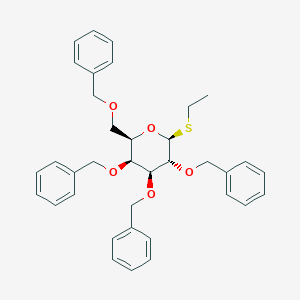
4-Chloro-2,6-difluoroanisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2,6-difluoroanisole is a chemical compound with the CAS Number: 170572-51-7 . It has a molecular weight of 178.57 and its IUPAC name is 5-chloro-1,3-difluoro-2-methoxybenzene . It is also known as 4-Chloro-2,6-difluorophenyl methyl ether .
Molecular Structure Analysis
The InChI code for 4-Chloro-2,6-difluoroanisole is 1S/C7H5ClF2O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 . This indicates that the molecule consists of a benzene ring with chlorine, fluorine, and methoxy groups attached.Physical And Chemical Properties Analysis
4-Chloro-2,6-difluoroanisole is a liquid at ambient temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.科学的研究の応用
Molecular Structure and Conformation
4-Chloro-2,6-difluoroanisole's structural and conformational properties have not been directly studied, but insights can be drawn from similar compounds. For instance, research on 4-fluoroanisole and 3,4-difluoroanisole has explored their molecular structures and conformational dynamics, revealing how fluorination affects molecular geometry and electron distribution. These studies, conducted via gas electron diffraction and quantum chemical methods, have elucidated the single conformer nature of 4-fluoroanisole and the planar conformations of 3,4-difluoroanisole, which may provide a basis for understanding the effects of chloro and fluoro substituents in 4-Chloro-2,6-difluoroanisole on its physical and chemical behavior (Giricheva et al., 2004).
Fluorination Effects on Conformation
The effect of fluorination on molecular conformation has been highlighted in studies on 2,6-difluoroanisole, showing a change from planar to perpendicular conformation in comparison to anisole. This shift has been rationalized by orbital interactions and steric repulsion, which are critical in understanding the molecular behavior of fluorinated compounds, including 4-Chloro-2,6-difluoroanisole (Zarembo et al., 2006).
Chemical Synthesis Applications
The synthetic versatility of fluorinated compounds is demonstrated in the preparation of (phenyldifluoromethyl)- and (phenoxydifluoromethyl)-silanes from α-chloro-α,α-difluoroanisole derivatives. These reactions, promoted by magnesium in the presence of chlorotrimethylsilane, showcase the potential for 4-Chloro-2,6-difluoroanisole to serve as an intermediate in the synthesis of complex fluorinated molecules, highlighting its value in organic synthesis and material science applications (Guidotti et al., 2004).
Halogen Bonding in Molecular Design
The unique electronic effects of fluorine are leveraged in the design of silylium ions, where 2,6-bis(2,6-difluorophenyl)phenyldimethylsilanium ions demonstrate how fluorine's electron-withdrawing nature can influence molecular geometry and dynamics. Such studies are crucial for understanding halogen bonding and its application in designing new materials and catalysts, suggesting areas where 4-Chloro-2,6-difluoroanisole could be of interest (Romanato et al., 2010).
Safety and Hazards
特性
IUPAC Name |
5-chloro-1,3-difluoro-2-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNULYVUAIRSFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301296601 |
Source


|
| Record name | 5-Chloro-1,3-difluoro-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301296601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,6-difluoroanisole | |
CAS RN |
170572-51-7 |
Source


|
| Record name | 5-Chloro-1,3-difluoro-2-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170572-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1,3-difluoro-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301296601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Ethyl 3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B178988.png)
![1-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B178994.png)